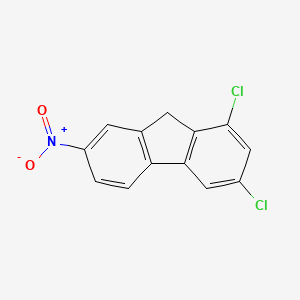
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. These types of compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Quaternary ammonium compounds often exhibit antimicrobial properties and are used in disinfectants and antiseptics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions may include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to reflux conditions.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, alkoxides, or amines.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a phase transfer catalyst or in the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in formulations for cleaning agents and disinfectants.
Wirkmechanismus
The mechanism of action of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with microbial cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis and death. The molecular targets include membrane proteins and phospholipids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to its specific alkyl chain structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
95758-22-8 |
|---|---|
Molekularformel |
C18H33BrN2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N,N-dibutyl-1-(2,2-dimethylpropyl)pyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C18H33N2.BrH/c1-6-8-12-20(13-9-7-2)17-10-14-19(15-11-17)16-18(3,4)5;/h10-11,14-15H,6-9,12-13,16H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CTWSEEVEDWDGNB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=[N+](C=C1)CC(C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)

![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)


![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
